molecular formula C12H12ClN3OS B3404163 1-Allyl-3-(5-chloro-4-methylbenzo[d]thiazol-2-yl)urea CAS No. 1207025-81-7

1-Allyl-3-(5-chloro-4-methylbenzo[d]thiazol-2-yl)urea

Cat. No. B3404163
CAS RN: 1207025-81-7
M. Wt: 281.76
InChI Key: IODQOLUUWLQTSB-UHFFFAOYSA-N
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Description

Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .


Synthesis Analysis

Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Scientific Research Applications

Anticancer Activity

1-Allyl-3-(5-chloro-4-methylbenzo[d]thiazol-2-yl)urea has shown promise as an anticancer agent. Its mechanism of action involves inhibiting cell proliferation and inducing apoptosis in cancer cells. Researchers are investigating its potential for specific cancer types, such as breast, lung, and colon cancer .

Antimicrobial Properties

The compound exhibits antimicrobial activity against bacteria, fungi, and parasites. Its unique structure allows it to disrupt microbial membranes and interfere with essential cellular processes. Scientists are exploring its use as a novel antimicrobial agent in drug development .

Anti-inflammatory Effects

1-Allyl-3-(5-chloro-4-methylbenzo[d]thiazol-2-yl)urea has demonstrated anti-inflammatory properties. It modulates inflammatory pathways, making it a candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel diseases .

Neuroprotective Potential

Researchers are investigating the compound’s ability to protect neurons from oxidative stress and neurodegenerative conditions. Its antioxidant properties may contribute to its neuroprotective effects .

Antiviral Applications

Preliminary studies suggest that this compound may inhibit viral replication. Its potential antiviral activity warrants further investigation, especially against RNA and DNA viruses .

Agrochemical Applications

1-Allyl-3-(5-chloro-4-methylbenzo[d]thiazol-2-yl)urea could find use in agriculture. Its bioactivity against pests and plant pathogens makes it a candidate for developing eco-friendly pesticides and fungicides .

Mechanism of Action

Target of Action

The primary target of 1-Allyl-3-(5-chloro-4-methylbenzo[d]thiazol-2-yl)urea is the DprE1 protein . This protein plays a crucial role in the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction results in the disruption of the bacterium’s cell wall synthesis, leading to its death .

Biochemical Pathways

The compound affects the biochemical pathway responsible for the synthesis of the cell wall in Mycobacterium tuberculosis . By inhibiting the DprE1 protein, the compound disrupts this pathway, leading to the bacterium’s death .

Pharmacokinetics

Similar benzothiazole derivatives have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target and how effective it is at inhibiting its target .

Result of Action

The result of the compound’s action is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 protein and disrupting the bacterium’s cell wall synthesis, the compound causes the bacterium to die .

Action Environment

The action of 1-Allyl-3-(5-chloro-4-methylbenzo[d]thiazol-2-yl)urea can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can influence the compound’s action through drug-drug interactions .

properties

IUPAC Name

1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-3-6-14-11(17)16-12-15-10-7(2)8(13)4-5-9(10)18-12/h3-5H,1,6H2,2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODQOLUUWLQTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)NCC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3-(5-chloro-4-methylbenzo[d]thiazol-2-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.